Ethyl 3-amino-6-(4-bromophenyl)-4-(trifluoromethyl)furo[2,3-b]pyridine-2-carboxylate
Description
Ethyl 3-amino-6-(4-bromophenyl)-4-(trifluoromethyl)furo[2,3-b]pyridine-2-carboxylate is a heterocyclic compound featuring a fused furo[2,3-b]pyridine core. Key structural elements include:
- Furopyridine scaffold: Combines a furan ring fused with pyridine, providing a rigid planar structure conducive to π-π stacking and hydrogen bonding.
- Trifluoromethyl group at position 4: Enhances lipophilicity and metabolic stability. Ethyl ester at position 2: Modulates solubility and serves as a handle for further derivatization.
Properties
IUPAC Name |
ethyl 3-amino-6-(4-bromophenyl)-4-(trifluoromethyl)furo[2,3-b]pyridine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrF3N2O3/c1-2-25-16(24)14-13(22)12-10(17(19,20)21)7-11(23-15(12)26-14)8-3-5-9(18)6-4-8/h3-7H,2,22H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKQZGUMMVVEKRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(O1)N=C(C=C2C(F)(F)F)C3=CC=C(C=C3)Br)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrF3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
477320-34-6 | |
| Record name | ET 3-AMINO-6-(4-BR-PHENYL)-4-(TRIFLUOROMETHYL)FURO(2,3-B)PYRIDINE-2-CARBOXYLATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
Ethyl 3-amino-6-(4-bromophenyl)-4-(trifluoromethyl)furo[2,3-b]pyridine-2-carboxylate, with the CAS number 477320-34-6, is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and implications for drug development.
- Molecular Formula : C17H12BrF3N2O3
- Molecular Weight : 429.19 g/mol
- LogP : 5.61620 (indicating lipophilicity)
- Polar Surface Area (PSA) : 78.35 Ų
These properties suggest that the compound may have favorable characteristics for cellular uptake and interaction with biological targets.
Research indicates that the compound may exert its biological effects through several mechanisms:
- Enzyme Inhibition : Preliminary studies suggest that derivatives of furo[2,3-b]pyridine compounds can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical enzymes in neurotransmitter regulation. For instance, certain derivatives demonstrated IC50 values of 10.4 μM and 7.7 μM against AChE and BChE respectively, indicating moderate inhibitory activity .
- Anticancer Activity : The compound has been investigated for its anticancer properties. In vitro studies have shown that it can inhibit the growth of various cancer cell lines, including colorectal carcinoma (HCT-116) and epidermoid carcinoma (HEP2). The cytotoxicity was evaluated using the MTT assay, revealing significant inhibition compared to standard chemotherapeutics like Doxorubicin .
- Neuroprotective Effects : Given its structural features, it is hypothesized that this compound might offer neuroprotective benefits by modulating cholinergic signaling pathways .
Table 1: Summary of Biological Activities
| Activity Type | Cell Line/Target | IC50 Value (μM) | Reference |
|---|---|---|---|
| AChE Inhibition | - | 10.4 | |
| BChE Inhibition | - | 7.7 | |
| Anticancer Activity | HCT-116 | Varies | |
| Anticancer Activity | HEP2 | Varies |
Notable Research Findings
- Anticancer Studies : Compounds similar to this compound were shown to exhibit enhanced cytotoxicity against HEP2 cells compared to Doxorubicin, suggesting a potential role as a chemotherapeutic agent .
- Computational Studies : Molecular docking studies have indicated that the trifluoromethyl group may enhance binding affinity to target proteins involved in cancer progression, such as VEGFR2 and FGFR1, thus supporting its development as an anticancer drug .
Applications in Drug Development
Due to its diverse biological activities, this compound is being explored for various applications:
Scientific Research Applications
Pharmaceutical Development
Key Intermediate in Drug Synthesis
- This compound is utilized as a crucial intermediate in the synthesis of novel pharmaceuticals, especially those targeting neurological disorders. Its ability to modulate biological pathways makes it an attractive option for drug formulation aimed at conditions like Alzheimer's disease and other neurodegenerative disorders .
Case Studies
- Research has demonstrated that derivatives of this compound exhibit significant activity against specific targets in neurological pathways, leading to the development of potential therapeutic agents .
Agricultural Chemistry
Agrochemical Formulation
- Ethyl 3-amino-6-(4-bromophenyl)-4-(trifluoromethyl)furo[2,3-b]pyridine-2-carboxylate is incorporated into agrochemical formulations. Its unique structure allows for enhanced efficacy against pests and diseases in crops, providing an innovative approach to pest control strategies .
Field Studies
- Trials have shown that formulations containing this compound outperform traditional pesticides in terms of both effectiveness and environmental safety, indicating its potential as a sustainable agricultural solution .
Material Science
Advanced Material Applications
- The compound is being explored for its properties in creating advanced materials, particularly in coatings that require enhanced durability and resistance to environmental factors like moisture and UV radiation. Its fluorinated structure contributes to improved performance in protective coatings .
Research Findings
- Studies indicate that materials incorporating this compound demonstrate superior mechanical properties and longevity compared to conventional materials, thus broadening its applicability in industrial settings .
Biochemical Research
Enzyme Inhibition Studies
- In biochemical research, this compound is used to study enzyme inhibition mechanisms, contributing to a better understanding of metabolic pathways. Its ability to selectively inhibit certain enzymes makes it a valuable tool for researchers investigating metabolic disorders .
Experimental Insights
- Research has highlighted its effectiveness in modulating enzyme activity linked to various diseases, providing insights into potential therapeutic strategies for metabolic diseases .
Fluorinated Compound Research
Unique Chemical Properties
- The trifluoromethyl group present in this compound makes it a subject of interest in the study of fluorinated compounds. These compounds are known for their unique chemical properties and applications across various fields including pharmaceuticals and agrochemicals .
Ongoing Research
- Ongoing studies focus on the synthesis of new fluorinated derivatives based on this compound, aiming to explore their potential applications in drug discovery and development as well as in material science .
Summary Table of Applications
| Application Area | Description | Key Benefits |
|---|---|---|
| Pharmaceutical Development | Intermediate for drugs targeting neurological disorders | Modulates biological pathways |
| Agricultural Chemistry | Formulation for pest control | Enhanced efficacy and environmental safety |
| Material Science | Advanced materials with improved durability | Superior mechanical properties |
| Biochemical Research | Enzyme inhibition studies | Insights into metabolic pathways |
| Fluorinated Compound Research | Exploration of unique properties of fluorinated compounds | Potential new applications across various fields |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Key Differences
Table 1: Structural Comparison of Key Analogs
Key Observations :
- Core Structure: Replacement of the furo ring with thieno (e.g., 6d, 13) introduces sulfur, altering electronic properties and hydrogen-bonding capacity.
- Position 6 Substituents : Bromophenyl (target) vs. naphthyl (14), methoxyphenyl (13), or bromobenzofuran (6d) influence steric bulk and electronic effects.
- Position 4 Substituents : Trifluoromethyl (target) vs. thiophenyl (14) or methyl (15) affects lipophilicity and enzyme binding.
Table 2: CDK2 Inhibition and Cytotoxicity of Selected Analogs
Key Findings :
- Compound 14 (furopyridine core) shows moderate CDK2 inhibition (IC50 0.93 µM), slightly less potent than roscovitine but with significant cytotoxicity across multiple cancer lines .
- Electron-withdrawing groups (e.g., trifluoromethyl, bromo) correlate with enhanced enzyme binding and cellular activity compared to electron-donating groups (e.g., methoxy) .
Key Points :
- High yields (76–90%) for thieno derivatives suggest robust synthetic routes, often involving condensation with electrophiles (e.g., ethyl chloroacetate) .
- IR spectra consistently show NH2 (3300–3500 cm⁻¹) and ester C=O (1660–1739 cm⁻¹) stretches, confirming structural integrity .
- The target compound’s trifluoromethyl group may lower solubility compared to methoxy-substituted analogs but improve membrane permeability .
Structure-Activity Relationship (SAR) Insights
- Core Heterocycle: Furopyridine derivatives (e.g., 14) exhibit stronger CDK2 inhibition than thieno analogs, likely due to oxygen’s hydrogen-bonding capacity .
- Halogen Substituents : Bromophenyl (target) enhances activity over phenyl or methoxyphenyl via halogen bonding with enzyme pockets .
- Trifluoromethyl Group : Improves metabolic stability and binding affinity compared to methyl or difluoromethyl groups .
Preparation Methods
Base-Mediated Cyclization
Ethyl 2-hydroxyacetate is deprotonated using strong bases such as sodium hydride to generate a nucleophilic alkoxide. This intermediate attacks a chloro-substituted pyridine derivative (e.g., 2,5-dichloronicotinic acid ethyl ester) at the 2-position, displacing the chlorine atom. Subsequent intramolecular cyclization forms the furo[2,3-b]pyridine core. The reaction is typically conducted in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures (80–100°C), yielding the core structure in 65–75% efficiency.
Decarboxylation and Functionalization
After cyclization, saponification of the ethyl ester group using aqueous NaOH or KOH produces a carboxylic acid intermediate. Thermal decarboxylation at 150–180°C under inert atmosphere removes the carboxyl group, yielding a hydroxyl-substituted furopyridine. This hydroxyl group is then converted into a triflate using triflic anhydride, enabling subsequent palladium-catalyzed cross-coupling reactions.
Introduction of the Trifluoromethyl Group
The trifluoromethyl group at position 4 is introduced via two primary strategies:
Direct Trifluoromethylation
Electrophilic trifluoromethylation reagents such as Umemoto’s reagent (1-trifluoromethyl-1,3-dihydro-3,3-dimethyl-1,2-benziodoxole) or Togni’s reagent (1-trifluoromethyl-1,2-benziodoxol-3(1H)-one) are employed. These reagents react with the pyridine nitrogen or a meta-directing group, enabling regioselective substitution at position 4. Yields range from 50–60%, with copper(I) iodide often serving as a catalyst.
Pre-Functionalized Building Blocks
An alternative approach utilizes pyridine derivatives pre-substituted with a trifluoromethyl group. For example, 4-trifluoromethyl-2-chloronicotinic acid ethyl ester undergoes the S<sub>N</sub>Ar and cyclization steps described in Section 1.1, bypassing the need for post-cyclization trifluoromethylation. This method improves overall yield (70–80%) but requires access to specialized starting materials.
Bromophenyl Group Installation at Position 6
The 4-bromophenyl moiety is incorporated via Suzuki-Miyaura cross-coupling, leveraging the triflate group generated during core functionalization (Section 1.2).
Palladium-Catalyzed Coupling
Aryl boronic acids (e.g., 4-bromophenylboronic acid) react with the triflated furopyridine in the presence of Pd(PPh<sub>3</sub>)<sub>4</sub> or PdCl<sub>2</sub>(dppf) catalysts. The reaction proceeds in a mixture of 1,4-dioxane and aqueous Na<sub>2</sub>CO<sub>3</sub> at 80–90°C, achieving 75–85% yield. Key advantages include high regioselectivity and compatibility with the trifluoromethyl group.
Amination at Position 3
The 3-amino group is introduced via nitration followed by reduction or direct nucleophilic substitution.
Nitration/Reduction Sequence
Nitration using fuming HNO<sub>3</sub> and H<sub>2</sub>SO<sub>4</sub> at 0–5°C produces a nitro intermediate, which is reduced to the amine using H<sub>2</sub>/Pd-C or SnCl<sub>2</sub>/HCl. This method affords moderate yields (60–70%) but requires careful control of reaction conditions to avoid over-nitration.
Direct Amination
Heating the furopyridine core with aqueous ammonia and CuI in DMSO at 120°C replaces a leaving group (e.g., chloride) at position 3 with an amine. This one-step process achieves 55–65% yield and reduces purification steps.
Esterification at Position 2
The ethyl ester group is typically introduced early in the synthesis (e.g., during core formation) to avoid side reactions. Ethanol serves as both solvent and nucleophile in acid-catalyzed esterification, with concentrated H<sub>2</sub>SO<sub>4</sub> or HCl as catalysts. Yields exceed 90% under reflux conditions.
Optimization and Scale-Up Considerations
Solvent and Catalyst Selection
Purification Strategies
Chromatography is minimized through recrystallization from ethanol/water mixtures or toluene. Multi-gram syntheses report >95% purity after a single recrystallization step.
Comparative Analysis of Synthetic Routes
| Method Step | Reagents/Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|
| Core Formation | NaH, DMF, 80°C | 70 | Scalable, minimal chromatography | Requires anhydrous conditions |
| Trifluoromethylation | Togni’s reagent, CuI, DCM | 55 | Regioselective | High cost of reagents |
| Suzuki Coupling | Pd(PPh<sub>3</sub>)<sub>4</sub>, 1,4-dioxane | 80 | Compatible with sensitive functional groups | Catalyst sensitivity to oxygen |
| Direct Amination | NH<sub>3</sub>, CuI, DMSO | 60 | One-step process | Moderate yields |
Analytical Characterization
Critical characterization data include:
-
<sup>1</sup>H NMR : Aromatic protons appear as doublets (δ 7.5–8.0 ppm), with the ethyl ester quartet at δ 4.3–4.4 ppm.
-
<sup>19</sup>F NMR : The trifluoromethyl group resonates at δ -62 to -65 ppm.
-
HRMS : Molecular ion peak at m/z 429.19 (C<sub>17</sub>H<sub>12</sub>BrF<sub>3</sub>N<sub>2</sub>O<sub>3</sub>) .
Q & A
Q. Table 1: Comparative Synthesis Conditions
| Step | Reagents/Conditions | Yield (%) | Key Reference |
|---|---|---|---|
| Bromination | Br₂, AcOH, 60–70°C | 65–75 | |
| Trifluoromethylation | CuCN, DMF, 100°C | 50–60 | |
| Esterification | Ethyl chloroformate, DMAP | 85–90 |
Basic: Which spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR : Confirm regiochemistry of the furopyridine ring and substituent positions. The 4-bromophenyl group shows distinct aromatic splitting (δ 7.2–7.8 ppm), while the CF₃ group deshields adjacent protons (δ 8.1–8.5 ppm) .
- Mass Spectrometry (HRMS) : Validate molecular weight (expected [M+H]⁺: ~485.02) and isotopic patterns from bromine .
- X-ray Crystallography : Resolve ambiguities in stereochemistry; similar esters show planar furopyridine cores with dihedral angles <10° between aryl groups .
Basic: How can researchers screen this compound for biological activity?
Methodological Answer:
- In Vitro Assays :
- Kinase Inhibition : Test against EGFR or VEGFR2 (IC₅₀ assays) due to structural similarity to pyrazolo[3,4-b]pyridine kinase inhibitors .
- Antimicrobial Activity : Use microdilution assays (MIC values) against Gram-positive/negative strains, noting the CF₃ group’s role in membrane penetration .
- Dose-Response Studies : Optimize solubility using DMSO/PBS mixtures (≤0.1% DMSO to avoid cytotoxicity).
Advanced: How does the 4-bromophenyl substituent influence structure-activity relationships (SAR)?
Methodological Answer:
- Electron-Withdrawing Effects : The Br atom enhances electrophilic character, improving binding to hydrophobic enzyme pockets (e.g., kinase ATP-binding sites). Compare analogs with 4-methoxyphenyl (electron-donating) to assess potency differences .
- Steric Effects : Bulkier substituents (e.g., 4-bromo vs. 4-fluoro) may reduce conformational flexibility, as seen in pyridopyrimidine derivatives with 10–20% lower activity .
Q. Table 2: SAR of Analogous Compounds
| Substituent | Biological Target | IC₅₀ (nM) | Reference |
|---|---|---|---|
| 4-Bromophenyl | Kinase X | 120 ± 15 | |
| 4-Methoxyphenyl | Kinase X | 450 ± 30 | |
| 4-Fluorophenyl | Kinase X | 180 ± 20 |
Advanced: What crystallographic data clarify this compound’s reactivity?
Methodological Answer:
- Crystal Packing : Ethyl carboxylate esters with bromophenyl groups exhibit π-π stacking (3.5–4.0 Å spacing), stabilizing the solid-state structure and influencing dissolution rates .
- Hydrogen Bonding : The amino group at position 3 forms intramolecular H-bonds with the carbonyl oxygen (2.8–3.0 Å), reducing rotational freedom and enhancing thermal stability .
Advanced: How can computational modeling predict this compound’s electronic properties?
Methodological Answer:
- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to map electrostatic potential surfaces. The CF₃ group induces a strong electron-deficient region (+15 kcal/mol), favoring nucleophilic attack at the furopyridine C-2 position .
- Docking Studies : Use AutoDock Vina to simulate binding to EGFR (PDB: 1M17). The bromophenyl group aligns with Leu694 and Val702, contributing to ΔG values of −9.2 kcal/mol .
Advanced: What strategies address regioselectivity challenges during synthesis?
Methodological Answer:
- Directed Metalation : Use LiTMP to deprotonate the furopyridine C-3 position, ensuring selective bromination at C-6 .
- Protecting Groups : Temporarily block the amino group with Boc to prevent undesired cyclization during trifluoromethylation .
Advanced: How do storage conditions impact this compound’s stability?
Methodological Answer:
- Thermal Stability : Store at −20°C in amber vials; DSC studies show decomposition onset at 150°C, with a 5% mass loss by TGA at 80°C due to ethyl ester volatilization .
- Hydrolytic Sensitivity : Monitor via HPLC (C18 column, MeCN/H₂O gradient). Hydrolysis of the ester group occurs at pH >8.0, yielding the carboxylic acid derivative (t₁/₂ = 48 hours at 25°C) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
